

BMS-935177 versus acalabrutinib selectivity

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Compound of Interest

Compound Name: BMS-935177

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A Comparative Guide to the Selectivity of **BMS-935177** and Acalabrutinib, Two Distinct Bruton's Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK inhibitors, including the reversible inhibitor **BMS-935177** and the covalent irreversible inhibitor acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of kinases differ significantly, which can have implications for their efficacy and safety. This guide provides an objective comparison of the selectivity of **BMS-935177** and acalabrutinib, supported by available experimental data.

Mechanism of Action

BMS-935177 is a potent and selective reversible inhibitor of BTK.^[1] Unlike covalent inhibitors, it does not form a permanent bond with the enzyme, leading to a different pharmacological profile.

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.^[2] It irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained inhibition.^[2] This covalent mechanism of action contributes to its high potency.

Quantitative Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of **BMS-935177** and acalabrutinib against BTK and a panel of other kinases. The data is presented as

IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of **BMS-935177** against a Panel of Kinases

Kinase	IC50 (nM)	Fold Selectivity vs. BTK
BTK	2.8	1
TEC	13	5
BLK	20	7
BMX	24	9
TrkA	30	11
HER4	<150	>50
TRKB	<150	>50
RET	<150	>50
SRC	>3080	>1100

Data sourced from Selleck Chemicals product information.[\[1\]](#)

Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases

Kinase	IC50 (nM)	Fold Selectivity vs. BTK
BTK	5.1	1
TEC	126	25
BMX	<100	-
ERBB4	<100	-
ITK	>1000	>196
TXK	>1000	>196
EGFR	>1000	>196
ERBB2	>1000	>196
JAK3	>1000	>196
BLK	>1000	>196
FGR	>1000	>196
FYN	>1000	>196
HCK	>1000	>196
LCK	>1000	>196
LYN	>1000	>196
SRC	>1000	>196
YES1	>1000	>196

Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et al.[2]

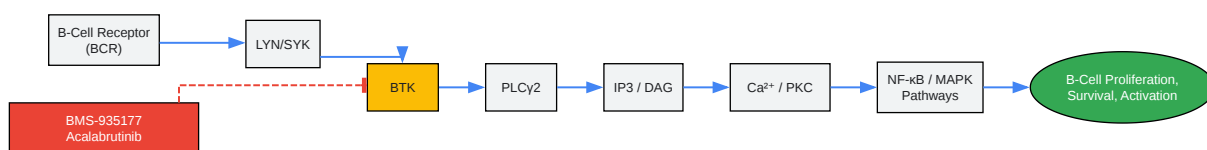
Table 3: KINOMEScan® Selectivity Data for Acalabrutinib

Inhibitor	Concentration	Number of Kinases Screened	Kinases Inhibited >65%
Acalabrutinib	1 μ M	395	1.5%

Data from a KINOMEScan® assay, as presented on the Calquence® (acalabrutinib) healthcare professional website.[4]

Signaling Pathway Inhibition

Both **BMS-935177** and acalabrutinib exert their therapeutic effects by inhibiting the BTK signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.



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Caption: Inhibition of the BTK signaling pathway.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug development. A common method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

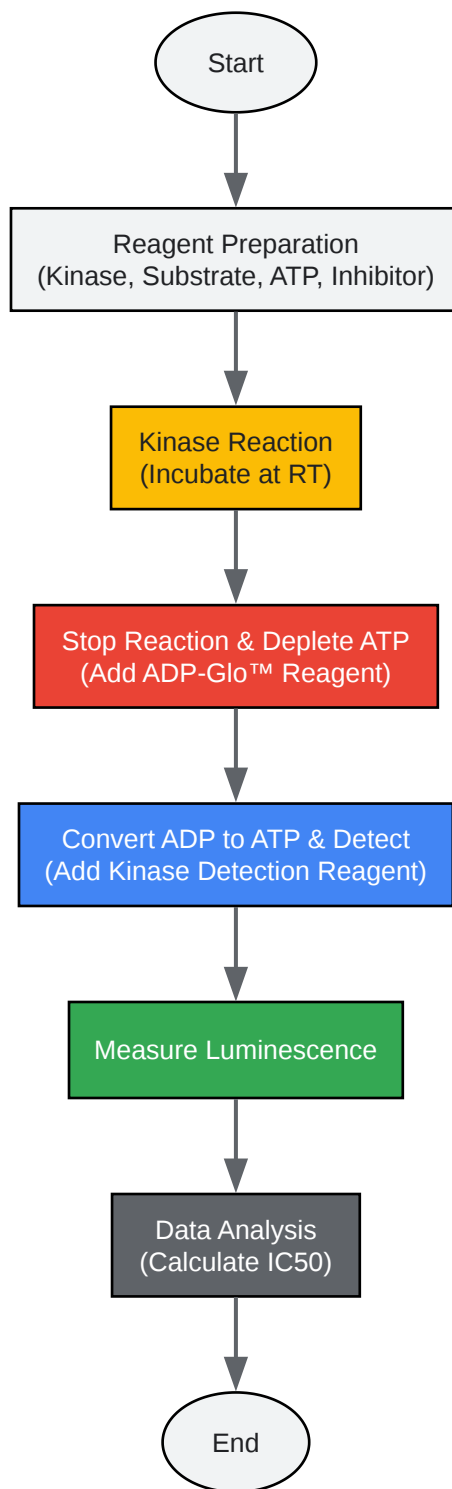
Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol outlines the steps to determine the IC₅₀ value of a kinase inhibitor.

- Reagent Preparation:

- Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgCl_2 , and a reducing agent (e.g., DTT).
- Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.
- Prepare serial dilutions of the test inhibitor (e.g., **BMS-935177** or acalabrutinib) in kinase buffer containing a constant percentage of DMSO.
- Kinase Reaction:
 - In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- ADP Detection:
 - To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.
 - Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
 - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
 - Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

Both **BMS-935177** and acalabrutinib are potent inhibitors of BTK. The available data suggests that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a broad range of kinases. **BMS-935177**, a reversible inhibitor, also demonstrates high selectivity for BTK over other kinases, particularly within the SRC family. The choice between a reversible and a covalent irreversible inhibitor may depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head studies across a comprehensive kinase panel would be beneficial for a more complete comparative assessment of their selectivity.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
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